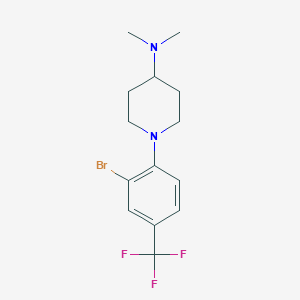

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Übersicht

Beschreibung

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another approach involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the ortho position of the aryl ring undergoes substitution under strongly basic or catalytic conditions.

Key Reactions:

-

Amination : Reaction with primary or secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)<sub>2</sub>/Xantphos) yields amino-substituted derivatives. For example, substitution with morpholine produces 1-(2-morpholino-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine .

-

Hydrolysis : Under aqueous NaOH and heat, bromine is replaced by hydroxyl groups, forming phenolic derivatives .

Reaction Conditions:

| Reagent/Catalyst | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/Xantphos | 80°C | Toluene | 65–78 |

| NaOH (5 M) | 100°C | H<sub>2</sub>O/EtOH | 42 |

Oxidation and Reduction

The piperidine ring and tertiary amine group participate in redox reactions.

Oxidation Pathways:

-

N-Oxidation : Treatment with m-CPBA oxidizes the tertiary amine to an N-oxide, enhancing solubility .

-

Ring Oxidation : Strong oxidants like KMnO<sub>4</sub> convert the piperidine ring to a pyridine derivative under acidic conditions .

Reduction Pathways:

-

Bromine Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd/C) replaces bromine with hydrogen, yielding 1-(2-H-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine .

Comparative Reactivity:

Cross-Coupling Reactions

The bromoaryl group participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> produces biaryl derivatives. For example:

Yields range from 55% to 82% depending on substituent steric effects .

Buchwald-Hartwig Amination:

Coupling with secondary amines (e.g., piperazine) forms diarylamines with >70% efficiency under optimized conditions .

Thermal and Acidic Decomposition

The compound degrades under harsh conditions:

-

Thermal Decomposition : At >200°C, cleavage of the C-Br bond generates hydrobromic acid and aromatic fragments.

-

Acidic Hydrolysis : In HCl/EtOH, the piperidine ring undergoes ring-opening to form linear amines .

Side Reactions and Byproducts

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine exhibits promising anticancer properties. Its mechanism involves inducing cytotoxicity and apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| FaDu | Hypopharyngeal tumor cells | Apoptosis induction | Enhanced cytotoxicity compared to bleomycin |

| Various | Protein interaction | Improved binding affinity observed | Significant reduction in cell viability |

The compound's structural features allow it to interact effectively with protein binding sites, enhancing its efficacy as an anticancer agent.

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests that it could enhance cholinergic transmission, which is beneficial for cognitive function.

Table 2: Neurological Activity Findings

| Study | Target Enzyme | Effect | Potential Application |

|---|---|---|---|

| AChE | Inhibition | Increased acetylcholine levels | Alzheimer's Disease therapy |

| BuChE | Inhibition | Cognitive enhancement potential | Treatment of cognitive decline |

The inhibition of AChE by this compound may lead to improved cognitive functions by increasing acetylcholine availability in the synaptic cleft.

Key Mechanisms Include:

- Protein Binding : Enhanced interactions with target proteins due to the presence of bromine and trifluoromethyl groups.

- Receptor Modulation : The piperidine ring structure allows for effective modulation of neurotransmitter receptors.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:

2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Used as a pharmaceutical intermediate.

4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound notable for its unique chemical structure, which includes a piperidine ring and specific substituents that influence its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C14H18BrF3N2

- CAS Number : 1779123-04-4

The presence of bromine and trifluoromethyl groups on the phenyl ring significantly affects the compound's reactivity and biological interactions.

The mechanism of action involves the interaction of the compound with various molecular targets within biological systems. The bromine and trifluoromethyl substituents enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurological function .

- Cancer Therapy Potential : Research has indicated that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The compound demonstrated better efficacy than standard treatments like bleomycin, suggesting its potential as an anticancer agent .

- Neurological Research : Research into piperidine derivatives has shown promise in treating Alzheimer's disease by inhibiting cholinesterase enzymes. The introduction of the piperidine moiety enhances brain exposure and therapeutic efficacy .

Toxicological Profile

While the compound shows promising biological activities, understanding its safety profile is crucial. According to safety data sheets:

Eigenschaften

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(9-12(13)15)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKOPMFYXXMUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.